molecular formula C19H16N4O3S B293507 6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B293507
M. Wt: 380.4 g/mol
InChI Key: OZLNEMLDWWWGEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, commonly known as BDTMT, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. BDTMT is a complex molecule that possesses unique chemical properties, making it a valuable tool for studying various biochemical and physiological processes.

Scientific Research Applications

BDTMT has been extensively studied for its potential applications in scientific research. One of the most promising applications of BDTMT is in the field of cancer research. Studies have shown that BDTMT has anti-cancer properties and can inhibit the growth of cancer cells. BDTMT has also been shown to have anti-inflammatory properties and can be used to study various inflammatory diseases.

Mechanism of Action

The mechanism of action of BDTMT is complex and not fully understood. It is believed that BDTMT works by inhibiting certain enzymes and signaling pathways that are involved in various biochemical and physiological processes. BDTMT has been shown to inhibit the activity of protein kinase C, which is involved in cell signaling and regulation. BDTMT has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
BDTMT has been shown to have a range of biochemical and physiological effects. Studies have shown that BDTMT can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. BDTMT has also been shown to have anti-inflammatory effects by reducing the production of inflammatory mediators. Additionally, BDTMT has been shown to have antioxidant properties and can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BDTMT in lab experiments is its unique chemical structure, which allows it to interact with specific enzymes and signaling pathways. BDTMT is also relatively easy to synthesize, making it a cost-effective tool for scientific research. However, one of the limitations of using BDTMT in lab experiments is its potential toxicity. Studies have shown that BDTMT can be toxic to certain cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of BDTMT in scientific research. One potential area of research is the development of BDTMT-based drugs for the treatment of cancer and inflammatory diseases. Another potential area of research is the use of BDTMT as a tool for studying various signaling pathways and enzymes involved in biochemical and physiological processes. Additionally, the development of new synthesis methods for BDTMT could lead to the discovery of new compounds with unique properties.

Synthesis Methods

The synthesis of BDTMT involves a multi-step process that requires expertise in organic chemistry. One of the most commonly used methods for synthesizing BDTMT is the Huisgen 1,3-dipolar cycloaddition reaction. This method involves the reaction of an azide compound with an alkyne compound in the presence of a copper catalyst to form a triazole ring. The resulting compound is then subjected to further chemical reactions to form the final product, BDTMT.

properties

Molecular Formula

C19H16N4O3S

Molecular Weight

380.4 g/mol

IUPAC Name

6-(2,3-dihydro-1,4-benzodioxin-3-yl)-3-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H16N4O3S/c1-24-13-8-6-12(7-9-13)10-17-20-21-19-23(17)22-18(27-19)16-11-25-14-4-2-3-5-15(14)26-16/h2-9,16H,10-11H2,1H3

InChI Key

OZLNEMLDWWWGEW-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C4COC5=CC=CC=C5O4

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C4COC5=CC=CC=C5O4

Origin of Product

United States

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